Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a bromo substituent at position 4, a 2,2-difluoroethyl group at position 1, and a methyl ester at position 3. The difluoroethyl group enhances electronegativity and lipophilicity compared to simpler alkyl chains, making it relevant in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-14-7(13)6-4(8)2-11-12(6)3-5(9)10/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWSSDATFALQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Pyrazole Core
Halogen Substitution (Br vs. Cl)
Alkyl vs. Fluoroalkyl Substituents
- Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (): Molecular formula: C₇H₉BrN₂O₂ (vs. C₇H₇BrF₂N₂O₂ for the difluoroethyl analog).
Aryl-Substituted Pyrazole Esters ()
Compounds with aryl substituents on the pyrazole core (e.g., 4g–4k) demonstrate the impact of aromatic groups on physical properties:
| Compound (Ethyl Esters) | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4g (4-methoxyphenyl) | 4-methoxyphenyl, 2-(4-methoxyphenyl) | 109–110 | 56 |
| 4h (4-fluorophenyl) | 4-fluorophenyl, 2-(4-fluorophenyl) | 157–158 | 65 |
| 4i (4-chlorophenyl) | 4-chlorophenyl, 2-(4-chlorophenyl) | 119–120 | 63 |
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl) increase melting points due to enhanced intermolecular interactions.
- The difluoroethyl group in the target compound may similarly elevate thermal stability compared to non-fluorinated analogs .
Aldehyde Derivatives ()
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde (C₆H₅BrF₂N₂O):
- Molecular weight: 239.02 g/mol.
- The aldehyde group (vs. methyl ester) increases reactivity, making it a versatile intermediate for further functionalization (e.g., Schiff base formation). This highlights the target compound’s ester group as a stabilizing moiety for synthetic applications .
Biological Activity
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with notable biological activities, primarily due to its unique structural features. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings and data.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 251.04 g/mol. The compound features a bromine atom at the 4-position and a difluoroethyl group at the 1-position of the pyrazole ring. These substituents significantly influence the compound's chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a suitable carbonyl compound.
- Bromination : The pyrazole ring is brominated using brominating agents like N-bromosuccinimide (NBS).
- Introduction of the Difluoroethyl Group : This step involves reacting the brominated pyrazole with 2,2-difluoroethyl bromide under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its unique structure allows it to effectively bind to these targets, potentially inhibiting their activity or altering their function. This interaction is crucial in various biological applications, particularly in enzyme inhibition studies and protein-ligand dynamics.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit significant antimicrobial activity against various bacterial strains .
- Anti-inflammatory Effects : Certain derivatives have demonstrated promising anti-inflammatory effects comparable to standard drugs like dexamethasone .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
